O-Methylpongamol

描述

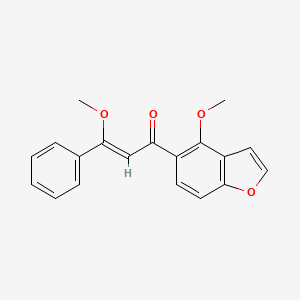

O-Methylpongamol (C₁₉H₁₆O₄, MW 308.33) is a naturally occurring chalcone derivative classified under the flavonoid family. It is characterized as a yellowish oil and is primarily isolated from Tephrosia purpurea (Hui Ye Gen in traditional medicine) . Pharmacologically, it exhibits potent nematocidal activity, demonstrating 70% larval mortality against Toxocara canis at 0.1 mg/mL after 6 hours . Its structure features a chalcone backbone with a methoxy substitution, distinguishing it from non-methylated analogues like pongamol (C₁₈H₁₄O₄, MW 294.09) .

属性

IUPAC Name |

(Z)-3-methoxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O4/c1-21-18(13-6-4-3-5-7-13)12-16(20)14-8-9-17-15(10-11-23-17)19(14)22-2/h3-12H,1-2H3/b18-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSIHEYWWIVBPP-PDGQHHTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1C=CO2)C(=O)C=C(C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC2=C1C=CO2)C(=O)/C=C(/C3=CC=CC=C3)\OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: O-Methylpongamol can be synthesized through several methods. One common synthetic route involves the condensation of 4-methoxybenzaldehyde with 4-methoxyacetophenone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, extraction from natural sources like Tephrosia purpurea can be employed, followed by chromatographic purification .

化学反应分析

Types of Reactions: O-Methylpongamol undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate, leading to the formation of benzoic acid.

Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

Oxidation: Benzoic acid and other carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Halogenated derivatives of this compound.

科学研究应用

O-Methylpongamol has a wide range of scientific research applications, including:

Chemistry:

- Used as a precursor in the synthesis of more complex organic molecules.

- Studied for its reactivity and potential as a building block in organic synthesis .

Biology:

- Investigated for its antioxidant properties, which can protect cells from oxidative stress.

- Studied for its potential neuroprotective effects, particularly in models of neurodegenerative diseases .

Medicine:

- Explored for its anti-inflammatory and anti-cancer properties.

- Potential therapeutic applications in treating diseases like Alzheimer’s due to its ability to modulate oxidative stress and apoptosis pathways .

Industry:

- Used in the development of natural pesticides and insect repellents.

- Potential applications in the cosmetic industry due to its antioxidant properties .

作用机制

O-Methylpongamol exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It reduces oxidative stress by scavenging reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes like glutathione (GSH).

Neuroprotective Effects: It activates the MAPKs/Nrf2 signaling pathway, which plays a crucial role in protecting neurons from oxidative damage and apoptosis.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.

相似化合物的比较

Structural and Molecular Features

The table below highlights key structural differences between O-Methylpongamol and related compounds:

Key Observations :

- Pongamol lacks the methoxy group present in this compound, resulting in a lower molecular weight (294.09 vs. 308.33) . This methylation likely enhances this compound's lipid solubility and bioactivity.

- Candidachalcone and tephrosone differ in oxygenation patterns and cyclic structures, which may influence their target specificity .

- Isomers of this compound (Entries 24 and 28 in ) share the same molecular formula but exhibit distinct fragmentation patterns in HPLC-MSⁿ, suggesting differences in substituent positioning or stereochemistry .

Analytical Characterization

HPLC-DAD-ESI-IT-TOF-MSn data reveal critical distinctions:

Insights :

Pharmacological Activity

- Nematocidal Activity : this compound outperforms pongamol in larval mortality assays, likely due to enhanced membrane permeability from methylation .

- Neuroprotective Potential: While this compound is listed among Alzheimer’s-related flavonoids in Millettia brandisiana , direct evidence for its neuroactivity remains uncharacterized compared to analogues like candidine (CY6) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。